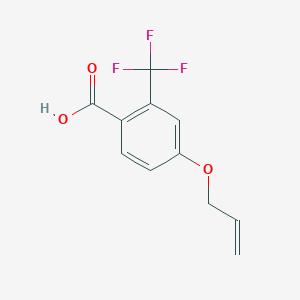![molecular formula C12H17NO2 B1455551 [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine CAS No. 240813-36-9](/img/structure/B1455551.png)
[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine
Overview
Description
[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine: is an organic compound characterized by the presence of a dioxane ring and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is synthesized through a cyclization reaction involving appropriate precursors such as diols and aldehydes under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the dioxane ring reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Introduction of the Amine Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine can undergo oxidation reactions to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkyl groups. Common reagents include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: The compound is utilized in the synthesis of polymers and advanced materials with unique properties.
Biology:
Bioconjugation: The amine group allows for the conjugation of the compound with biomolecules, facilitating the study of biological processes and the development of biocompatible materials.
Medicine:
Drug Development: The compound serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Industry:
Chemical Manufacturing: this compound is employed in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The dioxane ring provides structural stability and enhances the compound’s binding affinity to its targets. Pathways involved include modulation of enzyme activity and receptor binding, leading to downstream biological effects.
Comparison with Similar Compounds
[2-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde]: Similar structure but with an aldehyde group instead of an amine group.
[5,5-Dimethyl-1,3-dioxan-2-one]: Contains a dioxane ring but lacks the phenyl and amine groups.
[2,2-Dimethyl-1,3-dioxan-5-amine]: Similar dioxane ring structure with an amine group at a different position.
Uniqueness:
Structural Features: The combination of a dioxane ring, phenyl ring, and amine group in [2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine provides unique chemical properties and reactivity.
Versatility: The compound’s ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)7-14-11(15-8-12)9-5-3-4-6-10(9)13/h3-6,11H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKOLULEUSLQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


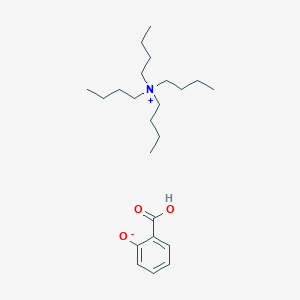
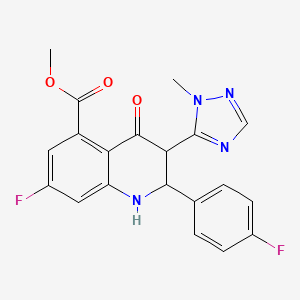
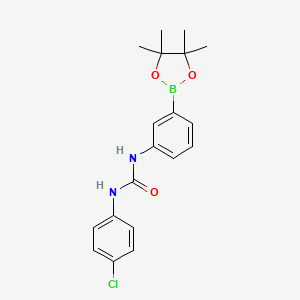
![1-[4-(Trifluoromethoxy)phenyl]butan-1-one](/img/structure/B1455473.png)

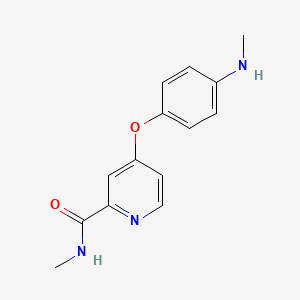

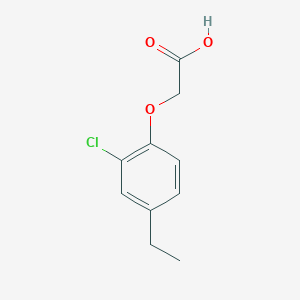

![2-cyano-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B1455487.png)
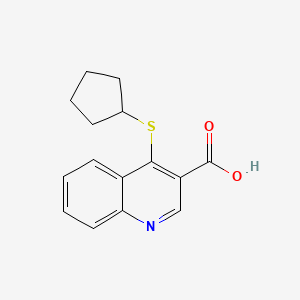
![[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1455489.png)
